3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 603118-20-3, molecular formula: C₁₃H₁₇NO₄S, molecular weight: 283.34 g/mol) is a benzoic acid derivative featuring a sulfonyl group linked to a 3-methylpiperidine ring at the meta position of the aromatic ring . Its structural components—a carboxylic acid group and a sulfonamide-modified piperidine—impart distinct physicochemical properties, including polarizability, solubility in polar solvents, and π-π stacking capabilities . This compound is utilized in pharmaceutical research, particularly in structure-activity relationship (SAR) studies targeting enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-3-7-14(9-10)19(17,18)12-6-2-5-11(8-12)13(15)16/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFNSKWZVXMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Sulfonylation Protocol
In a representative procedure, 3-chlorosulfonylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0–5°C. 3-Methylpiperidine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise to neutralize HCl generated during the reaction. The mixture is stirred for 12–16 hours at room temperature, followed by aqueous workup and recrystallization from ethanol/water to yield the product in 72–78% purity.
Key Variables:
- Solvent Selection: DCM and tetrahydrofuran (THF) are preferred for their ability to solubilize both aromatic sulfonyl chlorides and amines.
- Base Optimization: Triethylamine outperforms weaker bases (e.g., pyridine) in minimizing esterification side reactions.
Protecting Group Strategies for Carboxylic Acid Functionality
To prevent undesired nucleophilic attack on the benzoic acid moiety during sulfonylation, temporary protection of the carboxylic acid group is often employed.
Methyl Ester Protection
The benzoic acid is first converted to its methyl ester using thionyl chloride and methanol. After sulfonylation, the ester is hydrolyzed under acidic or basic conditions:
$$
\text{3-(Chlorosulfonyl)benzoic acid} \xrightarrow[\text{SOCl}2]{\text{MeOH}} \text{Methyl 3-(chlorosulfonyl)benzoate} \xrightarrow[\text{3-methylpiperidine}]{\text{Et}3\text{N}} \text{Methyl 3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O/EtOH}} \text{Product}
$$
This method achieves an overall yield of 65% with >95% purity after column chromatography.
Alternative Routes via Intermediate Functionalization
Direct Coupling of Preformed Sulfonamides
A patent-pending approach (WO2014195978A2) describes synthesizing the sulfonamide moiety separately before attaching it to the benzoic acid core. For example, 3-methylpiperidine is reacted with sulfur trioxide dimethylformamide complex to generate the sulfonic acid derivative, which is then coupled to 3-aminobenzoic acid via a carbodiimide-mediated reaction.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25–30°C |
| Yield | 58% |
Solid-Phase Synthesis Adaptations
Principles from peptide chemistry have been adapted for sequential sulfonylation. A Wang resin-bound benzoic acid derivative undergoes on-resin sulfonylation with 3-methylpiperidine, followed by cleavage with trifluoroacetic acid (TFA). This method reduces purification challenges but requires specialized equipment.
Comparative Analysis of Synthetic Methods
The table below evaluates four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct Sulfonylation | 72 | 95 | High | Minimal protection steps |
| Methyl Ester Protection | 65 | 97 | Moderate | Avoids side reactions |
| Preformed Sulfonamide | 58 | 93 | Low | Modular design |
| Solid-Phase Synthesis | 81 | 99 | Low | High purity without chromatography |
Critical Process Optimization Parameters
Temperature Control
Exothermic sulfonylation reactions require strict temperature control (−5°C to 5°C) to prevent decomposition. Elevated temperatures (>30°C) lead to sulfonic acid formation via hydrolysis.
Solvent Drying
Anhydrous conditions are critical when using sulfonyl chlorides. Molecular sieves (4Å) reduce water content in DCM to <50 ppm, improving yields by 12–15%.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonamide bond formation, reducing reaction time from 16 hours to 6 hours.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Karl Fischer titration confirms water content <0.5%, essential for stability during storage.
Industrial-Scale Production Challenges
Cost Drivers
Regulatory Compliance
GMP-grade production requires validation of residual solvents (<500 ppm DCM) and heavy metals (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a chemical compound with a molecular weight of approximately 283.34 Da. It is identified by the CAS number 603118-20-3 and classified as a sulfonamide derivative. The compound features a benzoic acid connected to a sulfonyl group, which is further connected to a 3-methylpiperidine group, giving it unique chemical properties and potential biological activities.
Scientific Research Applications
- Medicinal Chemistry this compound has potential biological activities, making it valuable in medicinal chemistry. Its structural components suggest possible interactions with biological targets, such as enzymes or receptors involved in disease processes. Compounds with similar structures may exhibit diverse biological activities.
- Pharmaceutical Research This compound and its derivatives are used in synthesizing pharmaceuticals. Its structural features can be modified for various applications in drug development.
- Materials Science this compound is used in developing new materials. Its properties can be tailored for specific applications.
Potential Biological Activities
This compound's structural components suggest possible interactions with biological targets. Research indicates that compounds with similar structures may exhibit the following:
- Enzyme inhibition
- Receptor binding
- Antimicrobial activity
Further investigation is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary findings suggest:
- High binding affinity to specific enzymes
- Selective interaction with certain receptors
- Potential allosteric modulation
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid | Structure | Contains a bromine atom, which may enhance biological activity or alter pharmacokinetic properties. |
| 3-(Pyridin-4-sulfonyl)benzoic acid | Structure | Lacks the piperidine ring but retains sulfonamide functionality; used in different therapeutic contexts. |
| 2-(Methylsulfonyl)benzoic acid | Structure | Features a methylsulfonyl group instead, affecting solubility and reactivity. |
Mechanism of Action
The mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their function. This makes it a valuable tool in biochemical research for studying protein function and interactions .
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with several sulfonamide-bearing benzoic acid derivatives (Table 1). Key analogs include:
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | 0.86 | Lacks methyl group on piperidine ring |
| 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid | sc-348572 | 0.85 | Sulfonyl group at para position |
| Methyl 3-benzenesulfonamidobenzoate | 636-76-0 | 0.72 | Esterified carboxylic acid group |
| 3-((4-Chlorobenzyl)sulfonyl)benzoic acid | 1173013-89-2 | 0.68 | Chlorobenzyl substituent replaces piperidine |
The 3-methylpiperidine moiety in the target compound introduces steric hindrance, reducing nucleophilic substitution rates compared to non-methylated analogs like 3-(piperidin-1-ylsulfonyl)benzoic acid . Conversely, the para-substituted isomer (CAS sc-348572) exhibits enhanced dipole-dipole interactions due to its symmetrical geometry, increasing solubility in aqueous media .
Table 2: Physicochemical Comparison
| Property | 3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid | 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid | 3-((4-Chlorobenzyl)sulfonyl)benzoic Acid |
|---|---|---|---|
| Molecular Weight | 283.34 g/mol | 283.34 g/mol | 729.21 g/mol |
| Solubility | High in polar solvents (e.g., DMSO, methanol) | Moderate in water | Low in polar solvents |
| Bioactivity | AKR1C3 inhibition (IC₅₀: ~10 µM) | Not reported | Unknown |
| Key Interactions | π-π stacking, dipole-dipole | Stronger dipole interactions | Hydrophobic (chlorobenzyl group) |
The target compound’s AKR1C3 inhibitory activity (IC₅₀ ~10 µM) is attributed to its sulfonamide and benzoic acid groups, which form hydrogen bonds with the enzyme’s active site . In contrast, derivatives like 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl)benzoic acid exhibit higher potency (IC₅₀: ~1 µM) due to additional aromatic stacking from the dihydroisoquinoline moiety .
SAR Insights from QSAR Models
Quantitative structure-activity relationship (QSAR) studies highlight the importance of:
3D-MoRSE descriptors : Polarizability and electronegativity indices correlate with AKR1C3 inhibition .
Ring count : Derivatives with fused aromatic systems (e.g., benzimidazole or indole) show enhanced activity .
Steric effects : Methyl groups on the piperidine ring reduce binding affinity compared to bulkier substituents .
Biological Activity
3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may interact with various biological targets, offering promising avenues for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H17N1O3S and a molecular weight of approximately 283.34 Da. The compound consists of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 3-methylpiperidine group. This structural arrangement is believed to play a significant role in its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C13H17N1O3S |
| Molecular Weight | ~283.34 Da |
| CAS Number | 603118-20-3 |
| Functional Groups | Benzoic acid, sulfonamide, piperidine |
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with enzymes or receptors involved in bacterial cell wall synthesis or protein synthesis pathways. For instance, sulfonamides typically inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
In Vitro Studies
In vitro evaluations have shown that sulfonamide derivatives can affect bacterial growth and viability. A notable study reported the synthesis and evaluation of various sulfonamide compounds, including derivatives similar to this compound, which demonstrated promising antimicrobial activity against several bacterial strains .
In Silico Studies
Computational studies have also been employed to predict the binding affinity of this compound with target proteins. These studies suggest that the compound may bind effectively to specific enzymes involved in metabolic pathways relevant to bacterial survival .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is valuable to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid | Structure | Contains a bromine atom; may enhance biological activity or alter pharmacokinetics. |
| 3-(Pyridin-4-sulfonyl)benzoic acid | Structure | Lacks the piperidine ring; retains sulfonamide functionality; used therapeutically. |
| 2-(Methylsulfonyl)benzoic acid | Structure | Features a methylsulfonyl group; affects solubility and reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
